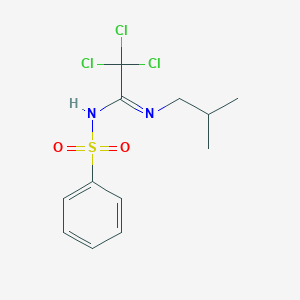![molecular formula C19H18Cl2N2O5 B284459 2-(4-Ethoxyanilino)-2-oxoethyl [(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B284459.png)
2-(4-Ethoxyanilino)-2-oxoethyl [(2,4-dichlorobenzoyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyanilino)-2-oxoethyl [(2,4-dichlorobenzoyl)amino]acetate, also known as DCAE, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
2-(4-Ethoxyanilino)-2-oxoethyl [(2,4-dichlorobenzoyl)amino]acetate has been used in various scientific research applications, including as a fluorescent probe for imaging and detection of reactive oxygen species (ROS) and as a potential anticancer agent. This compound has also been studied for its potential use as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in the regulation of insulin signaling.
Mécanisme D'action
The mechanism of action of 2-(4-Ethoxyanilino)-2-oxoethyl [(2,4-dichlorobenzoyl)amino]acetate as a fluorescent probe for ROS involves the oxidation of the ethoxyaniline moiety by ROS, resulting in the formation of a highly fluorescent product. As an anticancer agent, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the inhibition of NF-κB signaling. As a PTP1B inhibitor, this compound binds to the active site of the enzyme and prevents the dephosphorylation of insulin receptor substrates, leading to increased insulin signaling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high selectivity for cancer cells in vitro. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in mouse models of cancer. This compound has also been shown to improve glucose tolerance and insulin sensitivity in obese mice through its inhibition of PTP1B.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-Ethoxyanilino)-2-oxoethyl [(2,4-dichlorobenzoyl)amino]acetate is its versatility as a fluorescent probe for ROS detection and as a potential anticancer and antidiabetic agent. However, this compound has some limitations, including its low solubility in water and its potential for non-specific binding to proteins.
Orientations Futures
Future research directions for 2-(4-Ethoxyanilino)-2-oxoethyl [(2,4-dichlorobenzoyl)amino]acetate include the development of more efficient synthesis methods, the optimization of its properties as a fluorescent probe and anticancer agent, and the exploration of its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
2-(4-Ethoxyanilino)-2-oxoethyl [(2,4-dichlorobenzoyl)amino]acetate can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoyl chloride with glycine ethyl ester, followed by the reaction of the resulting intermediate with 4-ethoxyaniline. The final product is obtained after purification through column chromatography.
Propriétés
Formule moléculaire |
C19H18Cl2N2O5 |
|---|---|
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
[2-(4-ethoxyanilino)-2-oxoethyl] 2-[(2,4-dichlorobenzoyl)amino]acetate |
InChI |
InChI=1S/C19H18Cl2N2O5/c1-2-27-14-6-4-13(5-7-14)23-17(24)11-28-18(25)10-22-19(26)15-8-3-12(20)9-16(15)21/h3-9H,2,10-11H2,1H3,(H,22,26)(H,23,24) |
Clé InChI |
ZAERNNBOMPGWIW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B284377.png)
![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B284379.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B284382.png)


![N-[2,2,2-trichloro-1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B284386.png)

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284391.png)
![N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284393.png)
![7-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284394.png)
![N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284399.png)
![2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284401.png)
![2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284402.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284405.png)
